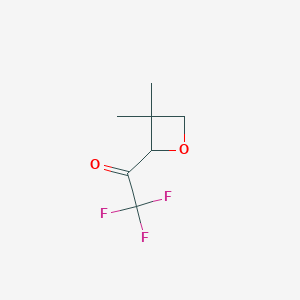
1-(3,3-Dimethyloxetan-2-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group and an oxetane ring, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2-oxetanone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the oxetane ring on the trifluoroacetic anhydride, leading to the formation of the trifluoroethanone derivative.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Addition: The oxetane ring can participate in addition reactions with electrophiles, such as halogens or acids, resulting in ring-opening and the formation of new compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxetane ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator, affecting the activity of the target protein and influencing biological pathways.
Comparison with Similar Compounds
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
1-(3,3-Dimethyl-2-oxetanyl)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(2-oxetanyl)ethanone: Contains a different substitution pattern on the oxetane ring, leading to variations in its chemical behavior.
1-(3,3-Dimethyl-2-oxetanyl)-2,2-difluoroethanone: Has fewer fluorine atoms, affecting its electronic properties and reactivity.
Properties
CAS No. |
671220-27-2 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
1-(3,3-dimethyloxetan-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3O2/c1-6(2)3-12-5(6)4(11)7(8,9)10/h5H,3H2,1-2H3 |
InChI Key |
GDBDPZPIVVFGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
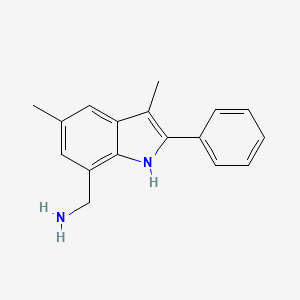
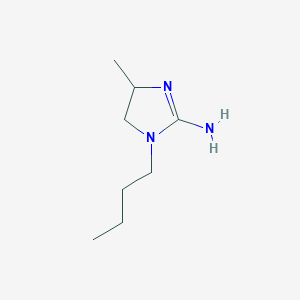
![4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15199976.png)
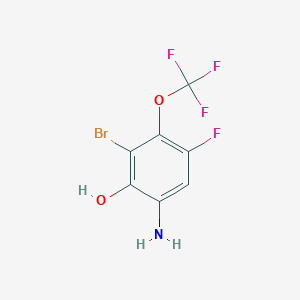
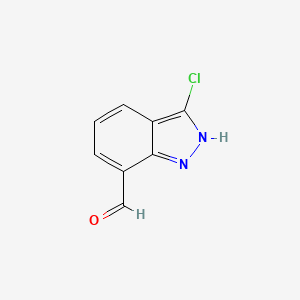
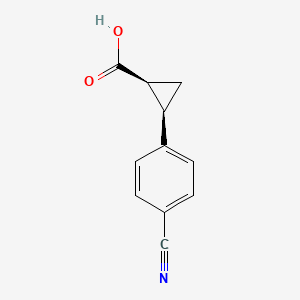
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
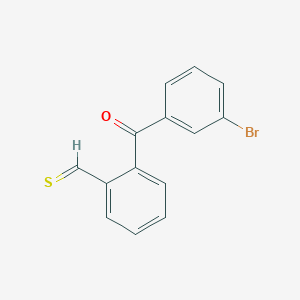
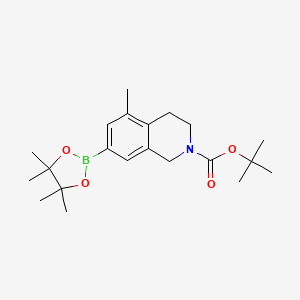
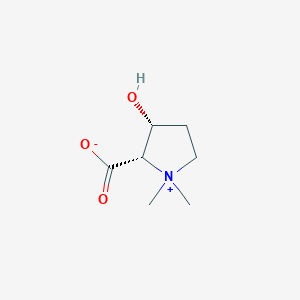
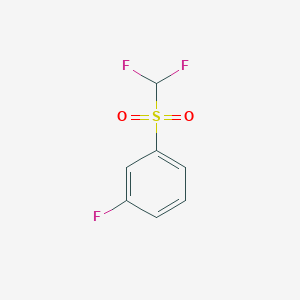
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
